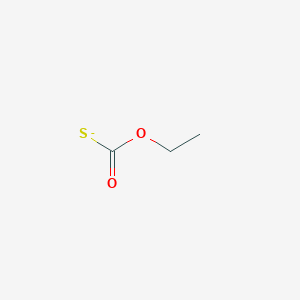

O-Ethyl carbonothioate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

28953-98-2 |

|---|---|

Molecular Formula |

C3H5O2S- |

Molecular Weight |

105.14 g/mol |

IUPAC Name |

ethoxymethanethioate |

InChI |

InChI=1S/C3H6O2S/c1-2-5-3(4)6/h2H2,1H3,(H,4,6)/p-1 |

InChI Key |

MYXNWWDJRWCURH-UHFFFAOYSA-M |

Canonical SMILES |

CCOC(=O)[S-] |

Origin of Product |

United States |

Synthetic Methodologies for O Ethyl Carbonothioate and Its Derivatives

Esterification Reactions for Carbonothioate (B8497899) Linkage Formation

The formation of the O-ethyl carbonothioate core structure, R-S-C(=O)O-Et, is fundamentally an esterification process. This can be viewed from two perspectives: the acylation of a thiol with an ethyl-substituted carbonyl source or the esterification of a thiocarboxylic acid S-acid with ethanol (B145695). The most prevalent and direct method involves the reaction of a thiol (R-SH) with ethyl chloroformate (Cl-C(=O)O-Et). This reaction is analogous to the Schotten-Baumann reaction for ester synthesis, where an acyl chloride reacts with an alcohol. In this case, the more nucleophilic thiol (or its conjugate base, the thiolate) attacks the electrophilic carbonyl carbon of ethyl chloroformate, displacing the chloride leaving group.

This reaction is typically conducted in the presence of a base to neutralize the HCl byproduct and to deprotonate the thiol, thereby increasing its nucleophilicity. The choice of base and solvent is crucial for achieving high yields and purity. While this specific transformation is central to the methods described below, the broader category of esterification also includes reactions like the Fischer-Speier esterification, where a carboxylic acid and an alcohol react under acidic catalysis. khanacademy.orglibretexts.org Although less direct for S-substituted carbonothioates, related principles of activating a carboxyl-equivalent group toward nucleophilic attack by a thiol or alcohol underpin these syntheses. organic-chemistry.orgorganic-chemistry.org

Reactions of Thiolates with Chloroformate Esters

A primary and versatile route for synthesizing S-substituted O-ethyl carbonothioates involves the nucleophilic substitution reaction between a thiolate anion and an ethyl chloroformate. This method is widely applicable for creating a diverse range of carbonothioate derivatives by varying the structure of the thiol precursor. The reaction proceeds by deprotonating a thiol (R-SH) with a suitable base to form a highly nucleophilic thiolate anion (R-S⁻), which then attacks the electrophilic carbonyl carbon of ethyl chloroformate. The chloride ion is subsequently expelled, resulting in the formation of the desired O-ethyl S-aryl or S-heteroaryl carbonothioate.

Synthesis of S-(1H-Benzimidazol-2-yl) this compound Derivatives

The synthesis of O-ethyl S-(1H-benzimidazol-2-yl) carbonothioate derivatives commences with the precursor 2-mercaptobenzimidazole (B194830) (also known as 2-MBI). In a typical procedure, 2-mercaptobenzimidazole is treated with a base, such as sodium hydroxide (B78521) or potassium carbonate, in a suitable organic solvent like ethanol or acetone (B3395972). rdd.edu.iqresearchgate.net This generates the sodium or potassium salt of the thiol, which then acts as the nucleophile. Ethyl chloroformate is added to this solution, often at room temperature or with gentle heating, to yield the final product. sci-hub.se The reaction involves the S-acylation of the benzimidazole (B57391) thiol. Researchers have successfully synthesized various derivatives using this reliable method, which is noted for its straightforward procedure and good yields.

Table 1: Synthesis of S-(1H-Benzimidazol-2-yl) this compound Derivatives

| Starting Thiol | Reagents | Solvent | Conditions | Product | Ref. |

| 2-Mercaptobenzimidazole | 1. NaOH, 2. Ethyl Chloroformate | Ethanol | Reflux | O-Ethyl S-(1H-benzimidazol-2-yl) carbonothioate | rdd.edu.iq |

| Substituted 2-Mercaptobenzimidazole | K₂CO₃, Ethyl Chloroformate | Acetone | Room Temp. | Substituted O-Ethyl S-(1H-benzimidazol-2-yl) carbonothioate | sci-hub.se |

Synthesis of S-(Benzothiazol-2-yl) this compound Derivatives

The synthesis of O-ethyl S-(benzothiazol-2-yl) carbonothioate derivatives follows a similar pathway, utilizing 2-mercaptobenzothiazole (B37678) (MBT) as the starting thiol. MBT is a widely used industrial chemical and a versatile precursor in organic synthesis. researchgate.netnih.gov The reaction involves the deprotonation of MBT with a base like sodium hydroxide or potassium carbonate to form the corresponding thiolate. nih.govnih.gov Subsequent reaction with ethyl chloroformate in a solvent such as DMF or acetone affords the target S-acylated product. nih.govderpharmachemica.com This method has been employed to create a variety of benzothiazole-containing carbonothioates. For instance, the sodium salt of MBT reacts efficiently with ethyl chloroformate in DMF at room temperature. nih.gov

Synthesis of S-(Oxadiazol-2-yl) this compound Derivatives

For the synthesis of O-ethyl S-(5-aryl-1,3,4-oxadiazol-2-yl) carbonothioates, the key precursor is a 5-substituted-1,3,4-oxadiazole-2-thiol. These thiols are themselves synthesized from aryl hydrazides, which are cyclized using carbon disulfide in the presence of a base like potassium hydroxide. researchgate.netresearchgate.net Once the oxadiazole-2-thiol is obtained, it is reacted with an alkyl chloroformate, such as propyl or isobutyl chloroformate, to yield the corresponding S-acylated products. researchgate.net Research has shown that reacting 5-aryl-1,3,4-oxadiazole-2-thiones with propyl chloroformate results in yields between 74-79%. researchgate.net This general procedure is directly applicable to the synthesis of the O-ethyl analogues by substituting the chloroformate reagent with ethyl chloroformate. researchgate.net

Table 2: Synthesis of S-(Heteroaryl) O-Alkyl Carbonothioates

| Starting Thiol | Reagent | Yield | Product | Ref. |

| 5-Aryl-1,3,4-oxadiazole-2-thione | Propyl Chloroformate | 74-79% | S-(5-Aryl-1,3,4-oxadiazol-2-yl) O-propyl carbonothioate | researchgate.net |

| 5-Aryl-1,3,4-oxadiazole-2-thione | Isobutyl Chloroformate | 69-73% | S-(5-Aryl-1,3,4-oxadiazol-2-yl) O-isobutyl carbonothioate | researchgate.net |

Preparation of Halogenated O-Ethyl Carbonothioates

The synthesis of halogenated O-ethyl carbonothioates, specifically those with halogen substituents on an S-aryl ring, is achieved by reacting a corresponding halogenated thiophenol with ethyl chloroformate. This method allows for the precise introduction of halogen atoms such as fluorine, chlorine, or bromine onto the aromatic ring of the sulfur substituent. The reaction is typically performed in the presence of a base to facilitate the formation of the thiolate nucleophile. For example, palladium-catalyzed thiocarbonylation of aryl iodides using aryl sulfonyl hydrazides as thiol surrogates can produce various S-aryl thioesters, and the methodology is compatible with fluoride, chloride, and bromide moieties. rsc.org A more direct approach involves the reaction of a pre-formed halogenated thiophenol with ethyl chloroformate in a basic medium.

Thiocarboxylation Strategies Employing Carbon Disulfide

Carbon disulfide (CS₂) is a fundamental C1 building block in the synthesis of the heterocyclic thiol precursors required for producing this compound derivatives. Instead of being directly incorporated into the final carbonothioate structure, CS₂ is used in a thiocarboxylation reaction to construct the heterocyclic thiol ring system itself.

For example, 2-mercaptobenzimidazole (2-MBI) is synthesized by reacting o-phenylenediamine (B120857) with carbon disulfide. rdd.edu.iqresearchgate.netnih.gov This reaction can be catalyzed by bases like potassium hydroxide in a solvent mixture such as ethanol/water and is often carried out under reflux. nih.gov Similarly, 2-mercaptobenzothiazole (MBT) can be synthesized from the reaction of o-haloanilines with carbon disulfide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.org Another route involves the high-pressure reaction of aniline, sulfur, and carbon disulfide. researchgate.netgoogle.com The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols also relies on carbon disulfide, which reacts with acid hydrazides in a basic alcoholic solution to form and cyclize the intermediate, yielding the desired thiol. researchgate.netnih.gov

Intramolecular Cyclization Pathways in Carbonothioate Formation

Intramolecular cyclization represents a powerful strategy for the construction of cyclic molecules, often proceeding with high efficiency and stereoselectivity. While direct intramolecular cyclization leading to stable, simple this compound derivatives is not extensively documented, related reactions involving structurally similar xanthates (O,S-dithiocarbonates) provide significant insights into potential pathways. These reactions often involve the formation of a cyclic transition state, which can be a key step in the synthesis of more complex molecules.

One of the most well-known reactions involving the intramolecular cyclization of a xanthate derivative is the Chugaev elimination. researchgate.netresearchgate.netorganic-chemistry.orggoogle.com This reaction involves the pyrolysis of a xanthate ester bearing a β-hydrogen, leading to the formation of an alkene through a six-membered cyclic transition state. researchgate.netorganic-chemistry.orggoogle.com In this syn-elimination process, the thione sulfur atom of the xanthate group acts as an internal base, abstracting a proton from the β-carbon. google.com While the primary product of the Chugaev elimination is an alkene, the reaction mechanism highlights the propensity of xanthate derivatives to undergo intramolecular cyclization. The initial products of this thermal decomposition are the alkene and an unstable dithiocarbonate derivative, which subsequently breaks down into carbonyl sulfide (B99878) and a thiol. researchgate.net

The conditions for Chugaev elimination are typically milder than those required for the pyrolysis of esters, occurring at temperatures between 120 and 200 °C. organic-chemistry.org This method is particularly useful because it often proceeds without rearrangement of the carbon skeleton. researchgate.net

Table 1: Examples of Chugaev Elimination of Xanthates

| Starting Alcohol | Xanthate Intermediate | Product Alkene | Reaction Temperature (°C) | Reference |

| Secondary Alcohol | S-Methyl Xanthate | Corresponding Alkene | 120-200 | organic-chemistry.org |

| Threo-1,2-phenyl-1-propanol | S-Methyl Xanthate | Z-1-phenyl-1-propene | Not specified | researchgate.net |

| Erythro-1,2-phenyl-1-propanol | S-Methyl Xanthate | E-1-phenyl-1-propene | Not specified | researchgate.net |

Radical cyclizations of xanthate derivatives also offer a pathway to cyclic structures. These reactions can be initiated photochemically or with radical initiators. For instance, a xanthate-based radical addition/cyclization reaction has been developed for the synthesis of 6-alkylated phenanthridines from 2-biphenylisocyanides. nih.gov While the final product is not a carbonothioate, the methodology demonstrates the utility of xanthates in radical-mediated ring-forming reactions. A newer reductive radical cyclization of xanthates onto alkynes has also been reported, yielding exomethylene lactams. rsc.org These examples suggest that with appropriate substrate design, intramolecular radical cyclizations could potentially be adapted for the synthesis of cyclic this compound derivatives.

Novel Approaches for Functionalized this compound Synthesis

Beyond traditional methods, novel synthetic strategies are continuously being developed to access functionalized O-ethyl carbonothioates. These approaches often leverage modern reagents and catalytic systems to achieve higher efficiency, selectivity, and functional group tolerance.

One powerful method for the synthesis of thiocarbonyl compounds, which can be precursors to O-ethyl carbonothioates, involves the use of Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). nih.govCurrent time information in New York, NY, US.thieme-connect.denih.gov This reagent is widely employed for the thionation of carbonyl compounds, including esters, to their corresponding thioesters. Current time information in New York, NY, US.nih.gov The reaction typically involves heating the carbonyl compound with Lawesson's Reagent in a solvent like toluene (B28343) or xylene. rsc.org The driving force for this transformation is the formation of a stable phosphorus-oxygen double bond. Current time information in New York, NY, US. By applying this reagent to an appropriate ethyl carbonate precursor, one could, in principle, synthesize an this compound.

Table 2: Thionation of Carbonyl Compounds using Lawesson's Reagent

| Starting Carbonyl Compound | Product Thiocarbonyl Compound | Reaction Conditions | Yield (%) | Reference |

| Ketones | Thioketones | Toluene/Xylene, heat | High | rsc.org |

| Esters | Thioesters | Toluene/Xylene, heat | High | Current time information in New York, NY, US. |

| Amides | Thioamides | Toluene/Xylene, heat | High | Current time information in New York, NY, US. |

| Purpurin-18 (a cyclic anhydride) | Cyclic Thioanhydride | Toluene, heat | Not specified | thieme-connect.de |

The synthesis of functionalized dialkyl ketones from carboxylic acid derivatives and alkyl halides using nickel catalysis provides another modern approach that could be conceptually extended. youtube.com The direct reductive acylation of alkyl halides offers a route to complex molecular architectures. youtube.com While not directly applied to carbonothioates, the principles of using transition metal catalysts to form new bonds with high functional group tolerance are at the forefront of modern organic synthesis.

Furthermore, the synthesis of thiophene (B33073) derivatives through indium(III) chloride-catalyzed cyclization of β-oxodithioesters with vinyl azides showcases the use of Lewis acids in promoting complex ring-forming cascades. Such catalytic systems could potentially be explored for the synthesis of heterocyclic systems containing the this compound moiety.

Advanced Spectroscopic and Analytical Characterization of O Ethyl Carbonothioate Systems

Vibrational Spectroscopy for Functional Group Analysis (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in O-Ethyl carbonothioate (B8497899). The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key vibrational frequencies for O-Ethyl carbonothioate and related xanthate compounds have been assigned through detailed spectroscopic studies. cdnsciencepub.comcdnsciencepub.com The C=S stretching mode, a key feature of thiocarbonyl compounds, is typically observed in the range of 1020–1070 cm⁻¹. cdnsciencepub.comresearchgate.net The stretching vibrations of the C-O-C linkage give rise to distinct bands around 1200 cm⁻¹ and between 1110–1140 cm⁻¹. cdnsciencepub.comresearchgate.net

The FT-IR spectrum of potassium ethyl xanthate (KEX), a closely related salt, shows characteristic peaks that help in its identification and purity assessment. researchgate.net For instance, in a KBr pellet, the asymmetric and symmetric stretching vibrations of the C-O-C bonds are found at approximately 1176 cm⁻¹ and 1133 cm⁻¹, respectively. researchgate.net The C=S asymmetric and symmetric stretching bonds appear at 995 cm⁻¹ and 962 cm⁻¹, while the C-S and O-C-S stretching vibrations are located at 661 cm⁻¹ and 579 cm⁻¹, respectively. researchgate.net

In an aqueous solution of KEX, the significant bands observed include the asymmetric C-O-C stretch at 1172 cm⁻¹ and the asymmetric CS₂ stretch at 1046 cm⁻¹. researchgate.net The presence of these characteristic peaks confirms the molecular structure of the ethyl xanthate moiety.

Table 1: Characteristic FT-IR Absorption Bands for this compound and Related Compounds

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| C=S Stretch | 1020–1070 | cdnsciencepub.comresearchgate.net |

| C-O-C Stretch (asymmetric) | ~1200, 1172-1176 | cdnsciencepub.comresearchgate.netresearchgate.netresearchgate.net |

| C-O-C Stretch (symmetric) | 1110–1140, ~1133 | cdnsciencepub.comresearchgate.netresearchgate.net |

| C=S Stretch (asymmetric) | ~995 | researchgate.net |

| C=S Stretch (symmetric) | ~962 | researchgate.net |

| C-S Stretch | ~661 | researchgate.net |

| O-C-S Stretch | ~579 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of this compound, providing information about the chemical environment of each proton and carbon atom.

Proton Nuclear Magnetic Resonance (¹H-NMR)

The ¹H-NMR spectrum of this compound and its derivatives provides valuable information about the arrangement of protons in the molecule. For instance, the ¹H-NMR spectrum of zinc ethyl xanthate shows distinct signals that can be assigned to the protons of the ethyl group. researchgate.net Similarly, the ¹H-NMR spectrum of potassium ethyl xanthate in deuterated water reveals the characteristic signals for the ethyl group's protons. researchgate.net

In a study involving the uptake of potassium ethyl xanthate (KEX) by metal-organic frameworks, ¹H-NMR was used to distinguish between free and coordinated KEX. nih.gov The signals for the CH₂ protons of free KEX appeared at a different chemical shift compared to the coordinated KEX, which were observed at approximately 3.90 ppm. nih.gov The CH₃ protons of free KEX were found at 1.40 ppm, while the coordinated ones were at 0.59 ppm. nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

¹³C-NMR spectroscopy offers direct evidence of the carbon skeleton of this compound. Each non-equivalent carbon atom in the molecule gives a distinct signal, allowing for a complete structural map. docbrown.infobhu.ac.in The chemical shifts in a ¹³C-NMR spectrum are spread over a wide range (up to 200 ppm), which minimizes signal overlap. pressbooks.pub

The chemical shift of a carbon nucleus is influenced by the electronegativity of adjacent atoms. pressbooks.publibretexts.org Carbons bonded to electronegative atoms like oxygen are shifted downfield. pressbooks.publibretexts.org In the case of ethyl xanthate, the carbon of the C=S group is expected to have a significant downfield shift.

Studies on the interaction of potassium ethyl xanthate with metal-organic frameworks have utilized solid-state ¹³C-NMR to track the changes in the carbon environment upon coordination. nih.gov The spectra of the resulting copper ethyl xanthate showed distinct signals corresponding to the carbon atoms in the xanthate structure. nih.gov

Table 2: Representative NMR Data for Ethyl Xanthate Systems

| Nucleus | Group | Chemical Shift (ppm) | Reference |

| ¹H | Coordinated -CH₂- | ~3.90 | nih.gov |

| ¹H | Free -CH₂- | - | nih.gov |

| ¹H | Coordinated -CH₃ | ~0.59 | nih.gov |

| ¹H | Free -CH₃ | ~1.40 | nih.gov |

| ¹³C | C=S | - | - |

| ¹³C | -O-CH₂- | - | - |

| ¹³C | -CH₃ | - | - |

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental formula of this compound. It also provides valuable information about the fragmentation patterns of the molecule, which aids in structural confirmation.

Recent studies have employed HPLC coupled with tandem mass spectrometry (ICP-MS/MS) for the sensitive and selective detection of ethyl xanthate. tandfonline.com This method allows for the determination of ethyl xanthate by monitoring the elemental sulfur. tandfonline.com The fragmentation of the molecular ion in the mass spectrometer can reveal the loss of specific groups, such as the ethyl group or the carbon disulfide moiety, further confirming the compound's identity. In one study, tandem MS analysis of related compounds showed neutral losses corresponding to different ester groups, demonstrating the power of this technique in identifying structural components. acs.org

Elemental Microanalysis for Stoichiometric Composition Verification

Elemental microanalysis provides the percentage composition of elements (carbon, hydrogen, sulfur, etc.) in a sample of this compound. This data is used to verify the empirical and molecular formula of the synthesized compound. For example, in the analysis of potassium xanthate homologues, the calculated and chemically analyzed percentages of carbon, hydrogen, and sulfur were compared to confirm the composition of the compounds. cdnsciencepub.com

Table 3: Elemental Analysis Data for Potassium Ethyl Xanthate

| Element | Calculated (%) | Chemical Analysis (%) | Reference |

| Carbon (C) | 22.48 | 22.62 | cdnsciencepub.com |

| Hydrogen (H) | 3.14 | 3.20 | cdnsciencepub.com |

| Sulfur (S) | 40.01 | 38.04 | cdnsciencepub.com |

Thermal Analysis Techniques (Differential Scanning Calorimetry, DSC)

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the thermal properties of this compound, including its melting point, decomposition temperature, and thermal stability.

Studies on metal ethyl xanthates have utilized simultaneous TG-DTA techniques to investigate their thermal decomposition in different atmospheres. ijastnet.com For example, the thermal decomposition of cadmium ethyl xanthate has been shown to begin at around 125°C. researchgate.net The thermal stability of aroylethyl(ethyl)xanthates has been observed in a temperature range between 165 and 213°C. researchgate.net These analyses are crucial for understanding the behavior of the compound under various thermal conditions and for determining its suitability for different applications.

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and related compounds from complex mixtures. These methods are crucial for assessing the purity of synthesized products and for analyzing reaction intermediates and byproducts. The choice between gas and liquid chromatography typically depends on the volatility and thermal stability of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for the analysis of volatile and thermally stable compounds like this compound. In this technique, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. chromatographyonline.com The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique fragmentation pattern that allows for definitive identification. nih.govresearchgate.net

The analysis of this compound would involve injection into a heated port to ensure volatilization. The separation is typically performed on a capillary column, such as a polar HP-INNOWax or a non-polar DB-5 column. chromatographyonline.comnih.gov The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds with different boiling points. jmaterenvironsci.com For this compound, the mass spectrometer would detect the molecular ion and characteristic fragments, confirming its structure and allowing for quantification, even at low concentrations. nih.gov This method is highly effective for determining the purity of this compound and identifying volatile impurities in a sample. chromatographyonline.com In some cases, derivatization may be employed for compounds that are not sufficiently volatile, although this is often unnecessary for simple ethyl esters. jmaterenvironsci.com

Table 1: Illustrative GC-MS Parameters for Volatile Organic Compound Analysis

| Parameter | Setting | Purpose |

| Gas Chromatograph | Shimadzu Nexis GC-2030 or similar | Separates volatile components of a mixture. |

| Column | HP-VOC fused silica (B1680970) capillary column (30 m x 0.2 mm, 1.12 µm film) mdpi.com | Stationary phase where separation occurs. |

| Carrier Gas | Helium at 1.0 mL/min mdpi.com | Mobile phase that carries the sample through the column. |

| Injector | Split mode (e.g., 4:1) at 180°C mdpi.com | Vaporizes the sample and introduces a portion onto the column. |

| Oven Program | Initial 35°C (hold 8 min), ramp 50°C/min to 220°C (hold 10 min) chromatographyonline.com | Controls the elution of compounds by temperature. |

| Mass Spectrometer | Quadrupole or Time-of-Flight (TOF) | Detects, ionizes, and fragments eluting compounds. |

| Ion Source Temp. | 230°C chromatographyonline.com | Temperature at which ionization occurs. |

| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan | SIM for high sensitivity to specific masses; Full Scan for identification. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and purification of non-volatile or thermally sensitive compounds. units.it For assessing the purity of this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. nih.gov In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. units.itnih.gov

During analysis, a solution of the this compound sample is injected into the system. As the polar mobile phase carries the sample through the non-polar column, separation occurs based on the differential partitioning of the sample components between the two phases. units.it More polar impurities will elute faster, while this compound and other non-polar compounds will be retained longer on the column. nih.gov A UV detector is commonly used to monitor the column effluent, as the carbonothioate functional group exhibits UV absorbance. units.it The resulting chromatogram shows peaks corresponding to each separated component, with the area of each peak being proportional to its concentration. This allows for precise quantification of purity and the detection of non-volatile impurities. nih.gov

Table 2: Typical HPLC Conditions for Purity Assessment of Ethyl Esters

| Parameter | Setting | Purpose |

| System | Liquid Chromatograph with UV Detector | The complete analytical instrument. |

| Column | Reversed-Phase C18 (e.g., 3 mm x 100 mm, 3-µm particles) units.it | The stationary phase for separation. |

| Mobile Phase | Acetonitrile/Water mixture with an acid modifier (e.g., formic acid) sielc.com | The polar mobile phase that elutes the sample. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV Absorbance at 220 nm or 254 nm units.it | Detects compounds as they elute from the column. |

| Column Temp. | 25°C | Ensures reproducible retention times. |

| Injection Volume | 10-20 µL | The amount of sample introduced for analysis. |

Microscopic and Diffraction Techniques for Nanocomposite Characterization

When this compound or its derivatives are used as ligands, surface modifiers, or precursors in the synthesis of nanocomposites (e.g., metal sulfide (B99878) nanoparticles embedded in a polymer matrix), advanced microscopic and diffraction techniques are essential for a full structural and compositional characterization. nih.govresearchgate.net These methods provide detailed information on the morphology, elemental distribution, and internal structure of the resulting materials at the micro- and nanoscale. mdpi.com

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface morphology and topography of nanocomposite materials. mdpi.com An SEM scans the sample's surface with a focused beam of electrons, and the resulting interactions generate various signals that are collected to form an image. This provides valuable information about the surface texture, particle shape, and the dispersion of nanoparticle aggregates within a host matrix. mdpi.com For a nanocomposite functionalized with this compound derivatives, SEM can reveal how the nanoparticles are distributed on the surface and whether they are well-dispersated or form larger agglomerates. researchgate.net

Energy Dispersive X-ray Spectroscopy (EDX)

Often coupled with SEM, Energy Dispersive X-ray Spectroscopy (EDX or EDS) is a non-destructive analytical technique used for elemental analysis and chemical characterization. oxinst.com When the electron beam from the SEM strikes the sample, it excites electrons in the atoms, causing them to emit characteristic X-rays upon returning to a lower energy state. nih.gov The energy of these X-rays is unique to each element. nih.gov For a nanocomposite system involving this compound, an EDX spectrum would show peaks corresponding to Carbon (C), Oxygen (O), and Sulfur (S) from the ligand, as well as the elements comprising the nanoparticle (e.g., a metal). This analysis confirms the presence of the desired elements and can be used to create elemental maps, showing the spatial distribution of each element across the sample's surface, which is crucial for verifying the homogeneity of the nanocomposite. researchgate.netresearchgate.net

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM and is used to investigate the internal structure of materials. nih.govnih.gov Instead of scanning the surface, a high-energy electron beam is transmitted through an ultra-thin section of the nanocomposite sample. ulisboa.pt The resulting image reveals detailed information about the size, shape, crystallinity, and dispersion of individual nanoparticles within the matrix. researchgate.netresearchgate.net For nanocomposites prepared using this compound derivatives, TEM can visualize the core-shell structure if the ligand forms a distinct layer on the nanoparticle surface and provides unambiguous evidence of nanoparticle size and distribution, which are critical factors influencing the material's properties. nih.gov

Table 3: Comparison of Microscopic Techniques for Nanocomposite Characterization

| Technique | Information Obtained | Resolution | Sample Type | Key Application for this compound Systems |

| SEM | Surface topography, morphology, particle aggregation. mdpi.com | ~1-10 nm | Bulk or thin film | Visualizing the surface distribution of functionalized nanoparticles. |

| EDX | Elemental composition, elemental mapping. nih.govoxinst.com | Micrometer scale | Bulk or thin film | Confirming the presence and distribution of sulfur and other elements. |

| TEM | Internal structure, particle size, shape, crystallinity, dispersion. nih.govnih.gov | <1 nm | Ultra-thin sections (<100 nm) | Measuring the precise size and dispersion of individual nanoparticles. |

X-ray Diffraction (XRD)

Detailed research on O-ethyl N-(ethoxycarbonyl)thiocarbamate (C₆H₁₁NO₃S) has been conducted to understand its solid-state conformation and packing. nih.govresearchgate.net The crystal structure was determined by single-crystal X-ray diffraction, revealing a triclinic system with the space group Pī. researchgate.net In this structure, the central O(C=S)N(C=O)O fragment is nearly planar, with a root-mean-square deviation of 0.1077 Å from the least-squares plane. nih.gov The carbonyl and thiocarbonyl moieties adopt an anti conformation relative to each other across the central C-N-C bond. nih.govresearchgate.net This arrangement is stabilized by the formation of centrosymmetric dimers in the crystal lattice through intermolecular N-H···S=C hydrogen bonds, with a measured distance of 2.54 Å. nih.gov

The crystallographic data for O-ethyl N-(ethoxycarbonyl)thiocarbamate, determined at a temperature of 173 K using Mo Kα radiation (λ = 0.71073 Å), are summarized in the table below. researchgate.net

| Parameter | Value |

| Chemical Formula | C₆H₁₁NO₃S |

| Molecular Weight | 177.22 g/mol |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 4.1782 (17) |

| b (Å) | 9.236 (4) |

| c (Å) | 11.820 (5) |

| α (°) | 98.190 (5) |

| β (°) | 98.571 (5) |

| γ (°) | 102.360 (5) |

| Volume (ų) | 433.3 (3) |

| Z | 2 |

| Calculated Density (Mg m⁻³) | 1.358 |

| Absorption Coefficient (mm⁻¹) | 0.34 |

| F(000) | 188 |

This detailed structural information derived from XRD is crucial for understanding the physicochemical properties and reactivity of this compound-containing compounds. The precise knowledge of the three-dimensional arrangement of atoms allows for the rationalization of spectroscopic data and provides a basis for computational modeling and the design of new materials.

Mechanistic Investigations of Reactions Involving O Ethyl Carbonothioate Moieties

Reaction Kinetic Studies of Carbonothioate (B8497899) Formation

Kinetic studies of the formation of O-ethyl carbonothioate (xanthate) reveal important details about the reaction rates and the factors that influence them. The formation of xanthates, such as this compound, from an alcohol, an alkali hydroxide (B78521), and carbon disulfide is generally understood to proceed through a nucleophilic attack of the alkoxide ion on the carbon of carbon disulfide.

The stability and decomposition kinetics of this compound have been studied under various conditions. For instance, the rate of decomposition of potassium ethyl xanthate is sensitive to both pH and temperature. The rate of decomposition has been observed to decrease with an increase in pH from 5 to 9 at 283 K, while it increases with a rise in temperature from 283 to 300 K at a constant pH of 7 researchgate.net.

In the context of degradation, the photo-Fenton process catalyzed by a bentonite-supported Fe(II)/phosphotungstic acid composite has been shown to effectively degrade ethyl xanthate. Kinetic studies of this degradation process indicate that for initial concentrations below 50 mg/L, the degradation follows a pseudo-first-order rate model nih.goviwaponline.com.

Furthermore, the oxidation of ethyl xanthate to diethyl dixanthogen by iodine in an aqueous solution has been investigated kinetically. The reaction proceeds through a rapid initial formation of an EtOCS₂I intermediate, followed by a slower, rate-determining reaction with another xanthate molecule to yield the dixanthogen rsc.org. The second step of this process has a determined rate constant, k, of 9.1 × 10⁵ dm³ mol⁻¹ s⁻¹ at 25 °C rsc.org.

Table 1: Kinetic Data for Reactions Involving Ethyl Xanthate

| Reaction | Conditions | Rate Law/Model | Rate Constant (k) | Reference |

| Decomposition of Potassium Ethyl Xanthate | pH 5-9, 283-300 K | Dependent on pH and Temperature | Not specified | researchgate.net |

| Photo-Fenton Degradation of Ethyl Xanthate | Initial conc. < 50 mg/L | Pseudo-first-order | Not specified | nih.goviwaponline.com |

| Oxidation of Ethyl Xanthate by Iodine (Step 2) | 25 °C, aqueous solution | Second-order | 9.1 × 10⁵ dm³ mol⁻¹ s⁻¹ | rsc.org |

Probing Reaction Intermediates and Transition States

The elucidation of reaction intermediates and transition states is fundamental to understanding the mechanistic pathways of reactions involving this compound. A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction, representing the point of maximum potential energy along the reaction coordinate chemistnotes.comwikipedia.org. Reaction intermediates, on the other hand, are metastable species formed in one step of a multi-step reaction and consumed in a subsequent step.

In the Barton-McCombie deoxygenation , a radical substitution reaction, an alcohol is first converted to a xanthate, such as an this compound derivative chemeurope.comwikipedia.org. The reaction is initiated by a radical initiator like AIBN, which generates a tributyltin radical from tributyltin hydride chemeurope.comwikipedia.orgnrochemistry.com. This radical then abstracts the xanthate group, leading to the formation of a carbon-centered alkyl radical intermediate chemeurope.comwikipedia.org. This alkyl radical subsequently abstracts a hydrogen atom from tributyltin hydride to yield the deoxygenated product chemeurope.comwikipedia.orgnrochemistry.com. The key intermediate in this process is the alkyl radical, and the transition state involves the formation and cleavage of several bonds as the xanthate group is transferred.

Spectroscopic techniques have been employed to directly observe reaction intermediates. For instance, laser flash photolysis of a nickel(II) ethyl xanthate complex in CCl₄ revealed the formation of a radical complex, [Cl⁻Ni²⁺(-S₂COEt)(•S₂COEt)], as a primary transient species researchgate.net. This study demonstrated the transfer of an electron from the xanthate ligand to the nickel center, followed by electron transfer to the solvent, leading to the formation of the observed radical intermediate researchgate.net.

Intramolecular Rearrangements and Cyclization Mechanisms

This compound moieties can participate in significant intramolecular rearrangements and cyclization reactions, often proceeding through well-defined cyclic transition states.

A classic example of an intramolecular rearrangement is the Chugaev elimination . In this reaction, an alcohol is converted to its corresponding xanthate ester, which upon heating, undergoes a syn-elimination to produce an alkene wikipedia.orgwikipedia.orgnrochemistry.com. The mechanism involves a six-membered cyclic transition state where a β-hydrogen is transferred to the sulfur atom of the thiocarbonyl group, leading to the concerted cleavage of the C-H and C-O bonds and the formation of the alkene, carbonyl sulfide (B99878), and methanethiol wikipedia.orgwikipedia.orgalfa-chemistry.com. This reaction is a type of pericyclic syn elimination, also known as an Eᵢ (Elimination Internal) mechanism wikipedia.org. The relatively mild conditions required for the pyrolysis of xanthates (120-200 °C) compared to other ester pyrolyses make this a useful synthetic method that often avoids side reactions like isomerization wikipedia.org.

While direct examples of complex cyclizations involving simple this compound are less common, related structures demonstrate the potential for such transformations. For instance, oxidative radical cyclization–cyclization reactions can lead to the formation of complex polycyclic systems mdpi.com. In one such case, an active methine substrate with both an allyl and a phenyl group as radical acceptors undergoes a cascade reaction initiated by an oxidant like iron(III) chloride. This involves an intramolecular radical addition to the allyl group, followed by a second radical addition to the phenyl group to form a 1H-benzo[f]isoindole derivative mdpi.com.

Catalytic Pathways in this compound Transformations

Catalysis plays a vital role in enhancing the efficiency and selectivity of reactions involving O-ethyl carbonothioates. Different catalytic strategies can be employed to facilitate their formation and subsequent transformations.

Phase-transfer catalysis (PTC) is a valuable technique for synthesizing xanthates. This method facilitates the reaction between reactants located in different immiscible phases, typically an aqueous and an organic phase slideshare.netdalalinstitute.comcrdeepjournal.org. In the synthesis of this compound, a phase-transfer catalyst, such as a quaternary ammonium salt, transports the alkoxide ion from the aqueous phase to the organic phase where it can react with carbon disulfide slideshare.netdalalinstitute.com. This circumvents the low solubility of the ionic reactant in the organic solvent, leading to faster reaction rates and often milder reaction conditions dalalinstitute.com. The mechanism involves the formation of an ion-pair between the catalyst and the reactant anion, which is sufficiently lipophilic to cross the phase boundary slideshare.net.

Another significant catalytic pathway involves the use of photoredox and transition metal catalysis . For example, Ni/photoredox dual catalysis has been successfully applied in Csp³–Csp² cross-coupling reactions using O-benzyl xanthate esters as radical pronucleophiles. In this system, a photoredox catalyst generates radical activators under mild conditions, which then promote the cleavage of the xanthate C–O bond to form a carbon-centered radical. This radical can then participate in a nickel-catalyzed cross-coupling cycle.

The photocatalytic degradation of ethyl xanthate has also been explored using catalysts like C, N, S-tridoped TiO₂ nanotubes under visible light irradiation and titanium dioxide/activated carbon composites sciopen.comresearchgate.net. In the photo-Fenton degradation process, hydroxyl radicals are identified as the primary species responsible for the breakdown of the ethyl xanthate molecule iwaponline.com.

Theoretical and Computational Chemistry Studies of O Ethyl Carbonothioate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecules like O-ethyl carbonothioate (B8497899). researchgate.netsemanticscholar.org By calculating various electronic parameters, DFT provides insights into molecular stability and potential reactivity. researchgate.net Key descriptors derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical potential, hardness, softness, and the electrophilicity index. researchgate.netmdpi.com

The HOMO energy is an indicator of a molecule's ability to donate an electron, while the LUMO energy relates to its electron-accepting ability. researchgate.net The energy gap between these orbitals is a crucial factor in determining the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. semanticscholar.org For instance, a study on isorhodanine derivatives showed that the energy gap affects ionization energies and charge densities, which in turn determine reactivity parameters like electronegativity and hardness. mdpi.com

In a comprehensive study of trithiocarbonate (B1256668) (TTC) linkages, DFT calculations were used to analyze the impact of different substituents on electronic structure and reactivity. researchgate.net The investigation involved calculating global chemical reactivity descriptors to understand how substitution patterns influence the TTC's role in radical reactions. researchgate.net Similarly, DFT has been applied to study the reactivity of dihydrothiophenone derivatives, where a smaller energy gap was associated with higher reactivity and lower kinetic stability. semanticscholar.org

Molecular Electrostatic Potential (MEP) analysis, another DFT-based method, helps in identifying the nucleophilic and electrophilic regions within a molecule, providing a visual representation of the charge distribution and potential reactive sites. researchgate.net The analysis of the density of states (DOS) offers further details on the electronic distribution. researchgate.net

Table 1: Key Electronic Parameters from DFT Calculations

This table illustrates typical electronic parameters that can be obtained from DFT calculations for a molecule like O-ethyl carbonothioate. The values are hypothetical and for illustrative purposes only, as specific experimental or calculated data for this compound were not available in the provided search results.

| Parameter | Description | Hypothetical Value (eV) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; indicates electron-donating ability. | -6.5 |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. | -1.2 |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; relates to chemical reactivity and stability. | 5.3 |

| Chemical Potential (µ) | Represents the escaping tendency of an electron from a system. | -3.85 |

| Chemical Hardness (η) | Measures the resistance to change in electron distribution. | 2.65 |

| Chemical Softness (S) | The reciprocal of chemical hardness; indicates higher reactivity. | 0.38 |

| Electrophilicity Index (ω) | Measures the propensity of a species to accept electrons. | 2.78 |

Molecular Dynamics Simulations of this compound Interactions

In the context of drug design and materials science, MD simulations are invaluable for understanding protein-ligand interactions. nih.govyoutube.com For instance, simulations can reveal the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize a ligand within a protein's binding pocket. mdpi.com By analyzing the trajectory of the simulation, researchers can calculate important thermodynamic properties like binding free energy, which is a key indicator of the strength of the interaction. mdpi.com The MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) method is a common approach used to estimate binding free energies from MD simulation snapshots. mdpi.com

The stability of a protein-ligand complex can be assessed by monitoring metrics such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), solvent-accessible surface area (SASA), and the number of hydrogen bonds over the course of the simulation. mdpi.com These analyses can reveal whether the ligand remains stably bound and how its presence affects the protein's structure and dynamics. nih.gov

For example, a study on the interaction of a protein with a grafted poly(ethylene oxide) layer used atomistic MD simulations to compare different experimental setups and understand the factors influencing the interaction favorability. nih.gov Another study employed MD simulations to investigate the distribution and transport of CO2 and water molecules in a functionalized porous material, demonstrating the power of this technique to elucidate molecular-level phenomena. nih.gov

Quantum-Chemical Modeling of Reaction Pathways and Energy Profiles

Quantum-chemical modeling is a fundamental tool for elucidating the mechanisms of chemical reactions involving molecules like this compound. nih.govnih.gov These computational methods allow for the detailed investigation of reaction pathways, the identification of transition states, and the calculation of energy barriers, providing a comprehensive understanding of reaction kinetics and thermodynamics. osu.edumdpi.com

By employing methods such as Density Functional Theory (DFT), researchers can map out the potential energy surface of a reaction. osu.edu This involves optimizing the geometries of reactants, products, and any intermediates and transition states along the reaction coordinate. nih.gov The calculated energy differences between these stationary points provide crucial information about the reaction's feasibility and rate. For instance, the energy barrier, or activation energy, determines how fast a reaction will proceed. mdpi.com

Dual-level direct dynamics methods are often employed, where geometries are optimized at a computationally less expensive level of theory, and then the energies are refined using a more accurate, higher-level method. nih.gov This approach balances computational cost with accuracy.

A computational study on the Thorpe reaction, for example, used DFT to evaluate different proposed mechanisms, ultimately identifying the most probable reaction route and clarifying the role of the catalyst. mdpi.com Similarly, the reaction mechanisms of ethyl vinyl ether with hydroxyl radicals in the atmosphere have been analyzed using quantum-chemical calculations, leading to the identification of major products and the determination of rate constants. nih.gov

These studies often involve the calculation of thermodynamic data to propose detailed reaction mechanisms. nih.gov The insights gained from quantum-chemical modeling can be used to predict the outcomes of reactions under various conditions and to design more efficient chemical processes.

In Silico Prediction of Spectroscopic Signatures

Computational methods play a crucial role in predicting and interpreting the spectroscopic signatures of molecules, including those of this compound. nih.gov In silico prediction of spectra, such as infrared (IR) and Raman, can aid in the identification and characterization of compounds. uh.edu

Density Functional Theory (DFT) is a widely used method for calculating vibrational frequencies. nih.govuh.edu The calculated frequencies, when compared with experimental spectra, can help in assigning specific vibrational modes to the observed absorption bands. uh.eduscholarsresearchlibrary.com This is particularly valuable for complex molecules where experimental spectra can be difficult to interpret. Often, a scaling factor is applied to the calculated frequencies to improve the agreement with experimental data. scholarsresearchlibrary.com

For example, a theoretical study on O-ethyl benzoylthiocarbamate utilized DFT calculations to simulate its vibrational spectra. nih.gov The results showed good agreement with the experimental FT-IR spectrum, confirming the utility of the computational approach. nih.gov Similarly, the vibrational spectra of ethyl and methyl centralite were investigated using DFT to understand their vibrational modes, which is important for their detection in forensic applications. uh.edu

The choice of the functional and basis set in DFT calculations is critical for obtaining accurate predictions. Studies have compared different methods, such as Hartree-Fock and various DFT functionals like B3LYP, to evaluate their performance in reproducing experimental vibrational data. nih.gov The B3LYP functional, in many cases, has been shown to be superior for molecular vibrational problems. nih.gov

By simulating the spectra of different conformers or isomers, computational methods can also provide insights into the structure and stability of the molecule. scholarsresearchlibrary.com

Computational Approaches in Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govijpsjournal.com This method is extensively used in drug discovery to predict how a small molecule, such as a derivative of this compound, might interact with a biological target, typically a protein. nih.govresearchgate.net The primary goal of molecular docking is to identify the binding mode and estimate the binding affinity of the ligand to the target. nih.gov

The process of molecular docking involves two main steps: sampling the conformational space of the ligand within the protein's active site and then using a scoring function to rank the different binding poses. nih.gov Sampling algorithms explore various possible orientations and conformations of the ligand, while the scoring function estimates the binding free energy of each pose. mdpi.com

The results of a docking study can provide valuable insights into the key interactions that stabilize the ligand-protein complex, such as hydrogen bonds and hydrophobic interactions. nih.gov For example, a study on the anti-inflammatory properties of phytochemicals used molecular docking to analyze the interactions between the compounds and target receptors like COX-1 and COX-2. nih.gov The analysis identified the specific amino acid residues involved in hydrogen bonding and hydrophobic contacts, providing a molecular basis for the observed biological activity. nih.gov

Molecular docking can be used in virtual screening campaigns to screen large libraries of compounds against a specific target, helping to identify potential hit compounds for further experimental investigation. mdpi.com It is a powerful tool that can significantly accelerate the early stages of drug discovery by prioritizing compounds for synthesis and biological testing. ijpsjournal.com

Applications of O Ethyl Carbonothioate Derivatives in Materials Science and Functional Systems

Synthesis and Evaluation of Nanocomposites for Energy Storage (e.g., Hydrogen Storage)

The development of efficient and safe energy storage systems is a cornerstone of advancing renewable energy technologies. Nanocomposites, which integrate nanoparticles into a matrix material, are a pivotal class of materials being explored for this purpose due to their potential for enhanced mechanical, thermal, and electrical properties. Derivatives of O-Ethyl carbonothioate (B8497899) have been successfully utilized in the synthesis of novel nanocomposites aimed at improving hydrogen storage capacities.

A notable example involves the synthesis of O-ethyl-S-(5-methoxy-1H-benzo[d]imidazol-2-yl) carbonothioate (OESMBIC), a derivative created through the reaction of 5-methoxy-2-mercaptobenzamidazole with chloroacetic acid ethyl ester in a potassium hydroxide (B78521) solution. This organic compound was then used to create two new nanocomposites, OESMBIC-ZnO and OESMBIC-TiO2, by decorating zinc oxide (ZnO) nanorods and titanium dioxide (TiO2) nanotubes with OESMBIC molecules. The successful formation and structure of these nanocomposites were confirmed through a suite of characterization techniques, including Fourier Transform Infrared (FTIR) spectroscopy, Scanning Electron Microscopy (SEM), Energy-Dispersive X-ray (EDX) spectroscopy, Transmission Electron Microscopy (TEM), and X-ray Diffraction (XRD).

The research demonstrated that incorporating nanomaterials significantly enhances hydrogen storage capabilities. While specific weight percentage (Wt. %) values for the OESMBIC composites are part of ongoing research, related studies on similar organic-inorganic nanohybrids highlight the substantial improvements achievable. For instance, the modification of another organic compound (EBTA) with manganese oxide and silver nanoparticles led to a dramatic increase in hydrogen storage capacity, underscoring the potential of this approach.

Table 1: Hydrogen Storage Capacity of Nanocomposites This table presents findings from a study on the enhancement of hydrogen storage capacity in ethyl benzothiazolyl acetate (B1210297) (EBTA) through the formation of nanocomposites, illustrating the effectiveness of this strategy.

| Compound | Hydrogen Storage Capacity (Wt. %) |

| EBTA (Organic Compound) | 0.99 |

| EBTA-Ag (Silver Nanocomposite) | 3.63 |

| EBTA-MnO2 (Manganese Oxide Nanocomposite) | 4.05 |

Polymer Modification and Grafting through O-Ethyl Carbonothioate Linkages

Derivatives of this compound, particularly those belonging to the trithiocarbonate (B1256668) class, are instrumental in the field of polymer chemistry as highly effective chain transfer agents (CTAs) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT polymerization is a sophisticated technique that allows for the synthesis of polymers with precisely controlled molecular weights, narrow molar mass distributions, and complex architectures, such as star-shaped and graft copolymers.

The core principle of RAFT involves a chain transfer agent that moderates the polymerization process through a reversible exchange mechanism. The this compound derivative, acting as the CTA, reacts with a growing polymer radical to temporarily halt its growth, forming a dormant species. This species can then fragment to reinitiate polymerization, allowing for uniform growth across all polymer chains. A key feature of this process is that the CTA fragment, containing the carbonothioate group, typically remains at the end of the polymer chains.

This terminal functional group is crucial for subsequent polymer modification and grafting. It provides a reactive handle for a variety of chemical transformations. For example, the trithiocarbonate group can be used to immobilize polymers onto surfaces, such as gold, or it can be further reacted to attach other molecules or polymer chains. This capability is essential for creating advanced materials like glycopolymers for biomedical applications or for combining different polymer blocks to form copolymers with tailored properties. The versatility of these CTAs allows them to be used with a wide array of monomers, including styrenes, acrylates, and acrylamides, to produce well-defined polymers for specialized functions.

Table 2: Examples of Trithiocarbonate RAFT Agents and Their Applications This table provides examples of trithiocarbonate-based Chain Transfer Agents (CTAs), which are derivatives of carbonothioates, and the types of polymers they can help create.

| Chain Transfer Agent (CTA) | Monomer(s) | Resulting Polymer Architecture/Application |

| 2-{[(Ethylthio)carbonothioyl]thio}-2-methylpropanoic acid (EMP) | Oligo(ethylene glycol) methyl ether methacrylate (B99206) (MEOMA) | Synthesis of thermo-responsive polymers. |

| Dodecane 1-phenylethyl trithiocarbonate (DPT) | Thermo-responsive monomers | Controlled synthesis of polymers with modifiable end-groups. |

| Photofunctional Trithiocarbonate Agent | Acrylonitrile (AN), Acrylamide (AM), Styrene (St) | Creation of telechelic polymeric photoinitiators. |

| Lactose-derived Methacrylamide CTA | Methacrylamide derivatives | Production of glycopolymers for immobilization on gold surfaces. |

Role as Chemical Intermediates in Specialty Chemical and Advanced Material Synthesis

Beyond their direct role in functional materials, this compound derivatives are pivotal as chemical intermediates in the synthesis of specialty chemicals and advanced materials. Their structure allows them to act as a bridge, linking different chemical entities to build more complex and functional molecules.

The synthesis of the hydrogen storage nanocomposites discussed previously provides a clear example. In that process, O-ethyl-S-(5-methoxy-1H-benzo[d]imidazol-2-yl) carbonothioate (OESMBIC) serves as the crucial intermediate. It is first synthesized from simpler precursors (5‐Methoxy‐2‐mercaptobenzamidazole and chloroacetic acid ethyl ester) and then used to functionalize the inorganic nanoparticles (ZnO and TiO2). Here, the OESMBIC molecule is not the final material but the essential link that imparts new properties to the nanoparticles, transforming them into an advanced material for energy storage.

Similarly, in polymer science, trithiocarbonates are synthesized as intermediate specialty chemicals designed for a specific purpose: to control polymerization. For instance, a photofunctional RAFT agent was synthesized by modifying a bis(dimethylacetic acid) RAFT agent precursor with photoactive benzoin (B196080) molecules. This synthesized intermediate was then used to polymerize various monomers, resulting in telechelic polymeric photoinitiators—a class of advanced materials that can initiate further polymerization reactions upon exposure to light. The this compound derivative is the linchpin of the entire process, first being created as a specialty chemical and then being used to produce another. This demonstrates their fundamental role in multi-step syntheses that lead to materials with highly specialized and engineered properties.

Table 3: this compound Derivatives as Synthesis Intermediates This table illustrates the role of this compound derivatives as intermediates in the creation of advanced materials.

| Intermediate Compound | Precursors | Final Specialty Material/Advanced Material |

| O-ethyl-S-(5-methoxy-1H-benzo[d]imidazol-2-yl) carbonothioate (OESMBIC) | 5-Methoxy-2-mercaptobenzamidazole, Chloroacetic acid ethyl ester | OESMBIC-ZnO and OESMBIC-TiO2 nanocomposites for hydrogen storage. |

| Photofunctional Trithiocarbonate RAFT Agent | Bis(dimethylacetic acid) RAFT agent precursor, Benzoin molecules | Telechelic polymeric photoinitiators. |

| 2-{[(Ethylthio)carbonothioyl]thio}-2-methylpropanoic acid (EMP) | Not detailed in source | Thermo-responsive polymers via RAFT polymerization. |

Synthetic Applications in Bioactive Molecule Development

Design and Synthesis of Heterocyclic Scaffolds Incorporating O-Ethyl Carbonothioate (B8497899) Moieties

The incorporation of the O-ethyl carbonothioate moiety into heterocyclic systems has proven to be a fruitful strategy for generating novel molecular architectures with potential biological activity. This is particularly evident in the synthesis of thiazole (B1198619) and 1,3,4-oxadiazole (B1194373) derivatives, two classes of heterocyclic compounds renowned for their wide-ranging pharmacological properties.

The Hantzsch thiazole synthesis, a classic method for constructing the thiazole ring, typically involves the reaction of a thioamide with an α-halocarbonyl compound. While direct utilization of this compound in a classical Hantzsch reaction is not the most common approach, its derivatives, particularly S-substituted variants, can serve as crucial precursors. For instance, the reaction of an S-alkylated this compound derivative with an appropriate amine can generate a thioamide in situ, which can then undergo cyclization to form the thiazole ring. The versatility of this approach lies in the ability to introduce a wide range of substituents onto the thiazole core by varying the starting materials.

A more direct application of the carbonothioate functionality is observed in the synthesis of 1,3,4-oxadiazoles. Research has demonstrated the synthesis of S-(5-aryl-1,3,4-oxadiazol-2-yl) O-alkyl carbonothioates. researchgate.net This is achieved through the reaction of 5-aryl-1,3,4-oxadiazole-2-thiones with alkyl chloroformates. In this reaction, the this compound moiety is directly incorporated into the final product. The general synthetic scheme for such compounds is depicted below:

A representative scheme for the synthesis of S-(5-aryl-1,3,4-oxadiazol-2-yl) O-alkyl carbonothioates.

A representative scheme for the synthesis of S-(5-aryl-1,3,4-oxadiazol-2-yl) O-alkyl carbonothioates.The synthesis of these oxadiazole derivatives often proceeds with good yields, highlighting the efficiency of this synthetic route. researchgate.net The resulting compounds, bearing both the oxadiazole ring and the this compound group, represent a unique class of molecules with potential for further chemical modification and biological evaluation.

The following table summarizes some of the key heterocyclic scaffolds that can be synthesized using this compound or its derivatives, along with the general synthetic approaches.

| Heterocyclic Scaffold | Synthetic Approach | Key Reactants |

| Thiazoles | In situ generation of thioamide followed by cyclization | S-substituted this compound derivative, amine, α-halocarbonyl compound |

| 1,3,4-Oxadiazoles | Reaction with 1,3,4-oxadiazole-2-thiones | 5-aryl-1,3,4-oxadiazole-2-thione, Ethyl chloroformate |

| Pyrimidobenzothiazoles | Condensation reactions | 2-aminobenzothiazole, β-keto esters |

| Thiazolo[5,4-d]thiazoles | Condensation of dithiooxamide (B146897) with aldehydes | Dithiooxamide, Aromatic aldehydes |

Chiral Synthesis and Enantioselective Analysis of this compound-Containing Natural Products

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery, as the biological activity of a chiral molecule often resides in a single enantiomer. While the direct use of this compound as a chiral auxiliary is not extensively documented, its incorporation into molecules that undergo chiral transformations is an area of growing interest.

One strategy involves the use of chiral auxiliaries in conjunction with substrates containing the this compound moiety. Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary can be removed. For example, a carboxylic acid containing an this compound group could be coupled to a chiral auxiliary, such as an Evans oxazolidinone. wikipedia.orgresearchgate.netscispace.com The resulting chiral imide can then undergo stereoselective reactions, such as alkylation or aldol (B89426) reactions, with the chiral auxiliary directing the approach of the electrophile. Subsequent removal of the auxiliary would yield an enantiomerically enriched product containing the this compound moiety.

The enantioselective analysis of compounds containing the this compound group is crucial for determining the success of a chiral synthesis. High-performance liquid chromatography (HPLC) using chiral stationary phases is a powerful technique for separating and quantifying enantiomers. This method allows for the determination of the enantiomeric excess (ee) of a reaction product, providing a measure of the stereoselectivity of the synthetic method.

Although the presence of this compound in naturally occurring products is not widespread, the discovery of related compounds, such as S-methyl-O-2-phenylethyl carbonothioate in the essential oil of Aiouea montana, suggests that nature does produce molecules with this functionality. jocpr.com The enantioselective analysis of such natural products can provide valuable insights into the biosynthetic pathways and the enzymes responsible for their formation.

Precursor Roles in the Synthesis of Pharmacologically Relevant Structures

The term "precursor" in organic synthesis refers to a compound that is a starting material for the synthesis of another compound. This compound and its derivatives can act as valuable precursors in the synthesis of a variety of pharmacologically relevant structures, extending beyond the direct incorporation of the this compound moiety into the final product.

One of the key precursor roles of this compound lies in its ability to be converted into other functional groups. For example, the carbonothioate group can be transformed into a thiol, which is a versatile functional group for further synthetic manipulations. This transformation can be achieved through various reduction methods. The resulting thiol can then be used in a wide range of reactions, such as nucleophilic substitution, addition to α,β-unsaturated systems, and the formation of disulfides, all of which are important transformations in the synthesis of biologically active molecules.

Furthermore, the this compound moiety can be part of a larger molecule that serves as an intermediate in the synthesis of a complex drug molecule. For instance, a heterocyclic compound containing an this compound group, synthesized as described in section 7.1, could be a key intermediate in the synthesis of a more elaborate pharmaceutical agent. The this compound group might be retained in the final structure or it might be modified or removed in subsequent synthetic steps.

The pharmacological relevance of structures derived from this compound precursors is broad. Thiazole and 1,3,4-oxadiazole cores, for which this compound can be a precursor, are present in a wide range of drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. jchemrev.comnih.gov The ability to efficiently synthesize these heterocyclic systems using this compound-based methods contributes to the development of new drug candidates.

The following table provides examples of how this compound can serve as a precursor in the synthesis of pharmacologically relevant structures.

| Precursor Role | Transformation | Resulting Functional Group/Structure | Pharmacological Relevance of Final Product |

| Source of Thiols | Reduction of the carbonothioate group | Thiol (-SH) | Thiols are key functional groups in many bioactive molecules, including enzyme inhibitors and antioxidants. |

| Intermediate for Heterocycle Synthesis | Cyclization reactions | Thiazoles, 1,3,4-Oxadiazoles | Antimicrobial, anti-inflammatory, anticancer agents. |

| Scaffold for Further Functionalization | Modification of the this compound moiety | Carboxylic acids, amides, esters | Broad range of therapeutic applications depending on the final structure. |

Future Research Directions and Emerging Paradigms in O Ethyl Carbonothioate Research

Development of Sustainable and Environmentally Benign Synthetic Methodologies

The traditional synthesis of O-Ethyl carbonothioate (B8497899) involves the reaction of an alcohol with carbon disulfide and an alkali hydroxide (B78521). mdpi.comscirp.org While effective, this method often utilizes hazardous chemicals and can generate toxic byproducts, such as carbon disulfide (CS₂), which is a known toxic substance. nih.gov Recognizing the environmental and health risks, a significant push is underway to develop greener and more sustainable synthetic routes.

Future research is focused on several key areas to improve the environmental footprint of O-Ethyl carbonothioate production:

Biodegradable Alternatives: A major trend is the development of biodegradable xanthates to mitigate their environmental impact. archivemarketresearch.com This involves exploring alternative starting materials and reaction pathways that yield products that can be readily broken down by natural processes.

Greener Solvents and Reaction Conditions: Researchers are investigating the use of more environmentally friendly solvents, such as replacing traditional organic solvents with aqueous systems or ionic liquids. mdpi.com Additionally, optimizing reaction conditions to be milder, with lower temperatures and pressures, can significantly reduce energy consumption and the formation of unwanted byproducts. mdpi.com

Slurry Method: A promising approach is the "slurry method" for xanthate preparation. justia.com This technique uses a slurry-form reaction system, which offers advantages like high purity and yield of the final product, simpler operation, lower costs, and a more environmentally friendly process that is amenable to industrial-scale production. justia.com

Waste Reduction and Circular Economy: The principles of a circular economy are being applied to xanthate synthesis, with a focus on utilizing co-products from other industries, such as fish liver oil, to synthesize valuable omega-3 ethyl esters. mdpi.com This approach not only reduces waste but also creates new value chains.

Exploration of Unconventional Reactivity and Novel Transformational Pathways

While this compound is well-established as a collector in mineral flotation, its reactivity extends far beyond this application. chimia.chgminsights.com The xanthate functional group is a versatile handle for a wide range of chemical transformations, opening up avenues for the synthesis of complex molecules.

Emerging research in this area includes:

Radical Chemistry: The radical chemistry of xanthates has proven to be a powerful tool in organic synthesis. chimia.ch The RAFT/MADIX (Reversible Addition-Fragmentation chain Transfer/Macromolecular Design by Interchange of Xanthates) technology, which utilizes xanthates and related dithiocarbonyl compounds, allows for the controlled synthesis of polymers with well-defined architectures. chimia.ch This technology enables the creation of block copolymers by sequential radical polymerizations. chimia.ch

Carbon-Carbon Bond Formation: Xanthate transfer technology facilitates intermolecular radical additions to unactivated alkenes under mild conditions, providing a powerful method for constructing carbon-carbon bonds. chimia.ch This opens up possibilities for synthesizing a diverse array of functionalized molecules. chimia.ch

Organofluorine Compounds: Xanthates can be used in addition reactions with fluorinated alkenes, offering a pathway to valuable organofluorine compounds. chimia.ch

Synthesis of Thiol Derivatives: Methodologies are being developed to introduce thiol groups into biologically active compounds using xanthate chemistry, which is crucial for applications in nanotechnology and drug delivery. mdpi.com

Integration of High-Throughput Screening and Automated Synthesis Platforms

The pace of chemical discovery can be significantly accelerated through the adoption of high-throughput screening (HTS) and automated synthesis platforms. These technologies allow for the rapid synthesis and evaluation of large libraries of compounds, enabling researchers to quickly identify molecules with desired properties.

Key developments in this domain include:

Automated Parallel Synthesis: Platforms like the Chemspeed Accelerator enable the automated parallel synthesis of libraries of compounds, such as sulfur-containing heterocycles. nih.govchemspeed.com This technology streamlines the production of diverse molecular libraries for applications in drug discovery and materials science. nih.gov

Robotics and Miniaturization: Automated systems utilize robotics and miniaturized reaction setups, such as inkjet printing platforms, to mix reagents at the microliter scale. youtube.com This allows for the rapid testing and validation of numerous reaction conditions, accelerating the optimization process. youtube.com

Flow Chemistry: Continuous flow synthesis platforms, often assisted by microwave technology, offer precise control over reaction parameters and enable the efficient and scalable production of chemical compounds. nih.gov The integration of real-time analytical feedback ensures the reproducibility of synthetic protocols. youtube.com

Increased Efficiency and Safety: Automation in chemical synthesis leads to increased efficiency, higher product quality (in terms of yield and purity), and enhanced safety by minimizing human exposure to hazardous chemicals. wikipedia.org

Advanced Analytical Techniques for In Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced analytical techniques that allow for real-time, in situ monitoring of chemical reactions are becoming increasingly important in this compound research.

Future directions in analytical methodologies include:

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry: The development of novel HPLC-ICP-MS/MS (Inductively Coupled Plasma Tandem Mass Spectrometry) methods provides a sensitive and selective way to determine the concentration of xanthates and their degradation products in aqueous solutions. tandfonline.com This technique offers low detection limits and is suitable for monitoring residual xanthate levels in industrial wastewater. tandfonline.comacs.org

Spectroscopic Techniques: UV/Vis spectroscopy is a valuable tool for studying the chemical stability of xanthates as a function of pH and time, allowing for the monitoring of their decomposition and the formation of byproducts like carbon disulfide. nih.gov

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): For the analysis of volatile organic sulfur compounds (VOSCs) that may be formed during xanthate synthesis or degradation, Vocus-PTR-MS offers a rapid, real-time, and untargeted measurement technique with high sensitivity. repec.org This is particularly useful for monitoring trace contaminants in complex gas mixtures. repec.org

Surface-Sensitive Techniques: Techniques like X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) can provide valuable information about the elemental composition and chemical state of surfaces, which is relevant for understanding the interaction of xanthates with mineral surfaces in flotation processes. measurlabs.com

Application of Machine Learning and Artificial Intelligence for Predictive Design and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of molecular properties, the optimization of synthetic routes, and the discovery of new compounds.

In the context of this compound and related compounds, AI and ML are being applied in several ways:

Predictive Modeling: ML models, such as Quantitative Structure-Property Relationship (QSPR) models, can be trained to predict the properties of compounds based on their molecular structure. nih.govnih.gov This can be used to design new xanthate derivatives with enhanced performance or reduced toxicity.

Reaction Prediction and Synthesis Planning: AI-powered tools like "SynthoChemAI" and platforms like SynFini™ utilize deep learning models to predict the outcomes of chemical reactions and to design optimal synthetic pathways. youtube.comjetir.org These systems can analyze vast chemical databases to identify the most efficient and cost-effective routes to a target molecule. jetir.org

Optimization of Synthesis: Machine learning algorithms can be used to optimize the synthesis of complex molecules, such as coordination polymers with metal-sulfur bonds, by identifying the key reaction parameters that influence isomer selectivity and crystallization. nih.gov

Drug Discovery and Development: In the broader context of medicinal chemistry, AI is being used to predict the pharmacokinetic properties of compounds, which is a critical aspect of drug discovery and development. nih.gov This could be extended to predict the biological activities of novel this compound derivatives.

Q & A

Basic: What are the recommended analytical techniques for characterizing the purity and structure of O-ethyl carbonothioate?

Answer:

To ensure accurate characterization:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of ethyl groups and thioester bonds. For example, the ethyl group’s protons typically appear as a triplet (δ ~1.2–1.5 ppm) and quartet (δ ~3.5–4.0 ppm) in H NMR .